![molecular formula C20H22N2O5S B3660548 N-[4-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B3660548.png)
N-[4-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide
Overview
Description
N-[4-(spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[1,3-benzodioxole] moiety fused to a cyclohexane ring, which is further connected to a sulfamoyl phenyl group and an acetamide group. The compound’s molecular formula is C20H22N2O5S, and it has a molecular weight of 402.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the cyclization of a benzodioxole derivative with a cyclohexane precursor under acidic or basic conditions. The resulting spirocyclic intermediate is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfamoyl group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[4-(spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. Additionally, the acetamide group may participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Spirooxindole derivatives: Used in drug design due to their ability to interact with various biological targets.
Spirobenzofuran derivatives: Investigated for their potential therapeutic applications.
Uniqueness
N-[4-(spiro[1,3-benzodioxole-2,1’-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide is unique due to its combination of a spiro[1,3-benzodioxole] moiety with a sulfamoyl phenyl group and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other spirocyclic compounds .
Properties
IUPAC Name |
N-[4-(spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)21-15-5-8-17(9-6-15)28(24,25)22-16-7-10-18-19(13-16)27-20(26-18)11-3-2-4-12-20/h5-10,13,22H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNJOVPBIYUNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4(O3)CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


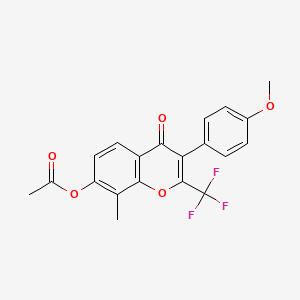
![(5E)-3-(4-CHLOROPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3660473.png)
![3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3660497.png)
![(5Z)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3660511.png)
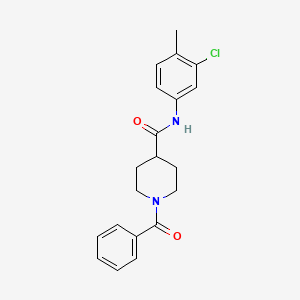
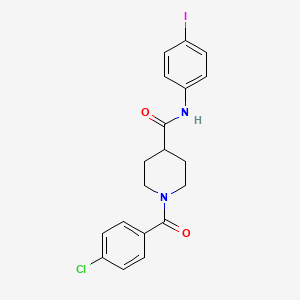
![4-ethoxy-N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3660529.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B3660535.png)
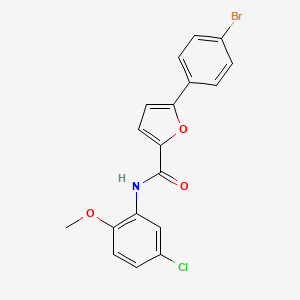
![N-{5-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B3660541.png)

![N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B3660554.png)
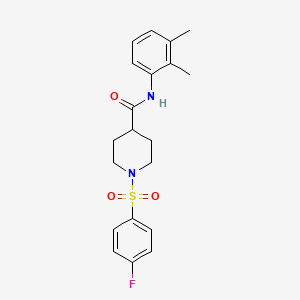
![N-(2-ethyl-6-methylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3660565.png)
